molecular formula C25H23ClN4O3S B15038767 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

Cat. No.: B15038767
M. Wt: 495.0 g/mol
InChI Key: ZIAIKVJYYGBOEC-VYYCAZPPSA-N
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Description

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a hydrazide moiety

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-2-33-23-13-18(9-12-22(23)31)14-27-29-24(32)16-34-25-28-20-5-3-4-6-21(20)30(25)15-17-7-10-19(26)11-8-17/h3-14,31H,2,15-16H2,1H3,(H,29,32)/b27-14-

InChI Key

ZIAIKVJYYGBOEC-VYYCAZPPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core, which can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

    Final Coupling Reaction: The final step involves the coupling of the hydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Formation of the Benzimidazole Core

The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine with a carboxylic acid derivative. While the exact precursor isn’t detailed in available sources, this step forms the heterocyclic framework that serves as the structural backbone.

Formation of the Sulfanyl Group

The sulfanyl (-S-) linkage is introduced through nucleophilic substitution. A thiol-containing reagent (e.g., mercaptan) reacts with the benzimidazole intermediate, replacing a leaving group (e.g., halide) to form the sulfur bond.

Condensation with Acetohydrazide

The final step involves coupling the intermediate with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the hydrazide moiety. This step establishes the benzylidene structure and completes the molecule’s assembly.

Reactivity Profile

The compound exhibits reactivity due to its functional groups:

Functional Group Type of Reaction Reactivity
Hydrazide (-NHNH₂) Condensation, HydrolysisReacts with carbonyl groups, acid/base
Benzimidazole Nucleophilic SubstitutionSubstitution at heterocyclic positions
Sulfanyl (-S-) Oxidation, Nucleophilic AttackOxidized to sulfones, reacts with electrophiles
Ethoxy/Methoxy Groups Alkoxylation, DemethylationPotential sites for further derivatization

Structural Features and Stability

The compound’s structure includes:

  • Benzimidazole core : Provides aromatic stability and potential for π-π interactions.

  • Sulfanyl group : Enhances lipophilicity and reactivity.

  • Hydroxybenzylidene moiety : Contributes to hydrogen bonding and antioxidant properties.

Structural Element Role Chemical Behavior
C23H22ClN4O3SMolecular formulaGoverns solubility and reactivity
Cl (4-chlorophenyl)Electron-withdrawing groupDirects electrophilic substitution
Ethoxy (-OCH₂CH₃)Electron-donating groupStabilizes resonance structures

Characterization Techniques

Key methods used to confirm the compound’s identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Identifies proton environments and structural connectivity.

  • Mass Spectrometry (MS) : Confirms molecular weight (466.96 g/mol) and fragmentation patterns .

  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., -NH, -OH, C=O).

Scientific Research Applications

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole
  • 2-[(4-Chlorophenyl)methyl]-1H-benzotriazole
  • 2-[(4-Chlorophenyl)methyl]-1H-benzoxazole

Uniqueness

Compared to similar compounds, 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct electronic properties and biological activities. The presence of the hydrazide moiety, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets.

Biological Activity

Chemical Identification
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide is a benzimidazole derivative characterized by its unique molecular structure, which includes a benzimidazole core, a sulfanyl group, and a hydrazide moiety. Its molecular formula is C24H21ClN4O3SC_{24}H_{21}ClN_{4}O_{3}S with a molecular weight of 480.97 g/mol .

Anticancer Properties

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, research shows that derivatives similar to the compound of interest can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical pathways such as the NF-kB and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .

Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several benzimidazole derivatives, including those with structural similarities to our compound. The results demonstrated that these derivatives showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
Benzimidazole Derivative AMCF-712.5
Benzimidazole Derivative BA54915.0
Target CompoundMCF-710.0
Target CompoundA54913.5

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Benzimidazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study: Antimicrobial Testing
In vitro studies have demonstrated that the target compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that benzimidazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the hydrazide moiety may facilitate interactions with enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, triggering apoptotic pathways.

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